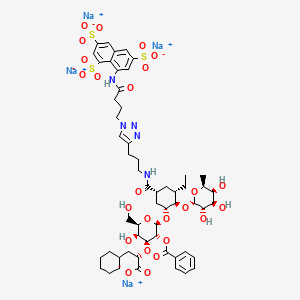

P-selectin antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C56H71N5Na4O25S3 |

|---|---|

Molecular Weight |

1402.3 g/mol |

IUPAC Name |

tetrasodium;(2S)-2-[(2R,3R,4S,5S,6R)-3-benzoyloxy-2-[(1R,2R,3S,5R)-3-ethyl-5-[3-[1-[4-oxo-4-[(3,6,8-trisulfonatonaphthalen-1-yl)amino]butyl]triazol-4-yl]propylcarbamoyl]-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-cyclohexylpropanoate |

InChI |

InChI=1S/C56H75N5O25S3.4Na/c1-3-31-21-34(52(68)57-18-10-16-35-27-61(60-59-35)19-11-17-43(63)58-38-25-36(87(72,73)74)22-33-23-37(88(75,76)77)26-42(44(33)38)89(78,79)80)24-39(49(31)86-55-48(67)47(66)45(64)29(2)81-55)83-56-51(85-54(71)32-14-8-5-9-15-32)50(46(65)41(28-62)84-56)82-40(53(69)70)20-30-12-6-4-7-13-30;;;;/h5,8-9,14-15,22-23,25-27,29-31,34,39-41,45-51,55-56,62,64-67H,3-4,6-7,10-13,16-21,24,28H2,1-2H3,(H,57,68)(H,58,63)(H,69,70)(H,72,73,74)(H,75,76,77)(H,78,79,80);;;;/q;4*+1/p-4/t29-,31-,34+,39+,40-,41+,45+,46-,47+,48-,49+,50-,51+,55-,56+;;;;/m0..../s1 |

InChI Key |

ZHOVLCIUMKGICQ-ORJPRSQDSA-J |

Isomeric SMILES |

CC[C@H]1C[C@H](C[C@H]([C@@H]1O[C@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)C)O)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H](CC4CCCCC4)C(=O)[O-])OC(=O)C5=CC=CC=C5)C(=O)NCCCC6=CN(N=N6)CCCC(=O)NC7=C8C(=CC(=C7)S(=O)(=O)[O-])C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CCC1CC(CC(C1OC2C(C(C(C(O2)C)O)O)O)OC3C(C(C(C(O3)CO)O)OC(CC4CCCCC4)C(=O)[O-])OC(=O)C5=CC=CC=C5)C(=O)NCCCC6=CN(N=N6)CCCC(=O)NC7=C8C(=CC(=C7)S(=O)(=O)[O-])C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of P-selectin Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, plays a pivotal role in the initial tethering and rolling of leukocytes during the inflammatory cascade. Its involvement in various pathological processes, including thrombosis, atherosclerosis, and sickle cell disease, has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis of notable P-selectin antagonists, complete with detailed experimental protocols and a summary of their quantitative data.

P-selectin Signaling Pathway

P-selectin mediates cell adhesion by binding to its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), expressed on the surface of leukocytes. This interaction initiates a signaling cascade that ultimately leads to leukocyte activation and firm adhesion to the endothelium.

P-selectin mediated leukocyte adhesion signaling cascade.

Small Molecule P-selectin Antagonists

HMCEF: A β-Carboline Derivative

(2-(3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl)ethyl)-l-phenylalanine)

HMCEF was identified as a novel P-selectin inhibitor through computer-assisted screening of β-carboline derivatives. It has demonstrated efficacy in down-regulating P-selectin expression and inhibiting thrombosis and inflammation in animal models.[1]

Synthesis of HMCEF Precursor (3-Hydroxymethyl-9H-pyrido[3,4-b]indol-1(2H)-one):

A mild and efficient two-step synthesis has been described for 3-substituted β-carbolinone derivatives from 3-substituted β-carbolines. The process involves N-oxidation followed by rearrangement.

-

Step 1: N-oxidation: 3-Hydroxymethyl-β-carboline is reacted with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a solvent like ethanol.

-

Step 2: Rearrangement: The resulting N-oxide is then treated with a reagent like acetic anhydride in refluxing chloroform to induce rearrangement to the β-carbolin-1-one skeleton.

The final coupling of this precursor with L-phenylalanine to yield HMCEF would proceed via standard peptide coupling methodologies.

PSI-697: A Tetrahydrobenzoquinoline Salicylic Acid

(2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid)

PSI-697 is an orally active small-molecule antagonist of P-selectin. It has been shown to inhibit the binding of P-selectin to PSGL-1 and has demonstrated anti-inflammatory and antithrombotic effects in rodent models.

Synthesis of PSI-697:

The synthesis of PSI-697 and its analogs, the tetrahydrobenzoquinoline salicylic acids, has been reported. The general synthetic strategy involves the construction of the core quinoline salicylic acid scaffold followed by modifications. While the specific, step-by-step experimental details for the synthesis of PSI-697 are proprietary and not fully disclosed in publicly available literature, the general approach involves multi-step organic synthesis.

Bimosiamose: A Pan-Selectin Antagonist

(1,6-bis[3-(3-carboxymethylphenyl)-4-(2-α-D-mannopyranosyloxy)phenyl]hexane)

Bimosiamose is a synthetic pan-selectin antagonist, meaning it inhibits E-, P-, and L-selectin. It has been investigated for the treatment of inflammatory diseases such as asthma and psoriasis.

Synthesis of Bimosiamose:

The synthesis of Bimosiamose involves a multi-step process. A key step is the Friedel-Crafts acylation of anisole with adipoyl chloride, followed by a Wolff-Kishner reduction to form a 1,6-bis(4-methoxyphenyl)hexane intermediate. Subsequent bromination, ether cleavage, glycosylation with α-D-mannose pentaacetate, Suzuki coupling, and final hydrolysis yield the target compound.

Monoclonal Antibody P-selectin Antagonists

Inclacumab

Inclacumab is a fully human monoclonal antibody that selectively targets P-selectin. It competitively inhibits the interaction between P-selectin and its ligand, PSGL-1. Clinical trials have investigated its efficacy in reducing myocardial damage after percutaneous coronary intervention and in the treatment of sickle cell disease.

Crizanlizumab

Crizanlizumab is another humanized monoclonal antibody that binds to P-selectin and blocks its interaction with PSGL-1. It is approved for the prevention of vaso-occlusive crises in patients with sickle cell disease.

Quantitative Data Summary

| Antagonist | Type | Target(s) | IC50 / Kd |

| HMCEF | Small Molecule | P-selectin | Minimal effective dose of 20 nmol/kg (in vivo)[1] |

| PSI-697 | Small Molecule | P-selectin | IC50 of 50-125 µM for P-selectin/PSGL-1 binding |

| Bimosiamose | Small Molecule | Pan-selectin | - |

| Inclacumab | Monoclonal Antibody | P-selectin | - |

| Crizanlizumab | Monoclonal Antibody | P-selectin | - |

Experimental Protocols

P-selectin Competitive ELISA

This assay is used to determine the ability of a test compound to inhibit the binding of P-selectin to its ligand.

Workflow for a competitive P-selectin ELISA.

Protocol:

-

Coating: Coat microtiter plate wells with a rat anti-mouse IgG antibody overnight at 4°C.

-

Blocking: Wash the plate and block with 3% BSA for 8 hours at 4°C.

-

P-selectin Immobilization: Add a human recombinant P-selectin-IgG chimera protein to each well and incubate.

-

Competitive Binding: Add HL-60 cells (which express PSGL-1) pre-incubated with various concentrations of the test antagonist to the wells.

-

Incubation: Incubate the plate to allow for competitive binding.

-

Washing: Wash the wells to remove unbound cells.

-

Quantification: Stain the adherent cells with a suitable dye and measure the absorbance. The reduction in the number of adherent cells in the presence of the antagonist is a measure of its inhibitory activity.

Flow Cytometry for Platelet P-selectin Expression

This method quantifies the expression of P-selectin on the surface of platelets upon activation, and the inhibitory effect of an antagonist.

Protocol:

-

Blood Collection: Collect whole blood into a tube containing an anticoagulant (e.g., sodium citrate).

-

Sample Preparation: Dilute the whole blood in a suitable buffer.

-

Antagonist Incubation: Incubate the diluted blood with the P-selectin antagonist at various concentrations.

-

Platelet Activation: Add a platelet agonist (e.g., ADP or thrombin) to stimulate P-selectin expression. A tube without agonist serves as a negative control.

-

Staining: Add a fluorescently labeled anti-CD62P (P-selectin) antibody and a platelet-specific marker (e.g., anti-CD41). Incubate in the dark.

-

Fixation (Optional): Fix the cells with a suitable fixative.

-

Data Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population.

-

Analysis: Determine the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI) to quantify the level of inhibition.

Leukocyte Adhesion Assay under Flow Conditions

This assay mimics the physiological conditions of blood flow to study the effect of P-selectin antagonists on leukocyte rolling and adhesion to endothelial cells.

Leukocyte adhesion assay under flow conditions workflow.

Protocol:

-

Endothelial Cell Culture: Culture a monolayer of human endothelial cells (e.g., HUVECs) in a microfluidic flow chamber.

-

Endothelial Cell Activation: Stimulate the endothelial cells with an inflammatory agent like TNF-α to induce P-selectin expression.

-

Leukocyte Perfusion: Perfuse a suspension of isolated human leukocytes, pre-incubated with or without the P-selectin antagonist, through the flow chamber at a defined shear stress.

-

Data Acquisition: Record the interactions between leukocytes and the endothelial monolayer using video microscopy.

-

Data Analysis: Analyze the recorded videos to quantify parameters such as the number of rolling and firmly adherent leukocytes, and their rolling velocity.

Biacore (Surface Plasmon Resonance) Analysis

Biacore analysis provides real-time, label-free data on the binding kinetics and affinity of a small molecule antagonist to its protein target.

Protocol:

-

Chip Preparation: Immobilize recombinant P-selectin onto a sensor chip surface.

-

Antagonist Injection: Inject different concentrations of the small molecule antagonist over the sensor surface.

-

Data Collection: Monitor the change in the refractive index at the surface, which is proportional to the mass of the antagonist binding to the immobilized P-selectin. This generates a sensorgram showing the association and dissociation phases of the interaction.

-

Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

The development of P-selectin antagonists represents a promising therapeutic strategy for a range of inflammatory and thrombotic diseases. This guide has provided a comprehensive overview of the discovery, synthesis, and evaluation of key P-selectin inhibitors, offering valuable insights and detailed methodologies for researchers in the field of drug discovery and development. The continued exploration of novel P-selectin antagonists holds the potential to deliver new and effective treatments for patients with significant unmet medical needs.

References

In Vitro Characterization of the P-selectin Antagonist PSI-697: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of PSI-697, a small molecule antagonist of P-selectin. P-selectin is a cell adhesion molecule that plays a critical role in the initial stages of inflammation and thrombosis by mediating the tethering and rolling of leukocytes on activated endothelial cells and platelets. Antagonizing this interaction is a promising therapeutic strategy for a variety of inflammatory and thrombotic diseases.

This document details the core in vitro assays used to determine the potency and mechanism of action of PSI-697, presenting quantitative data in a structured format, providing detailed experimental protocols, and illustrating key biological pathways and experimental workflows.

Compound Information

PSI-697 is identified as 2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid, with a molecular mass of 367.83 g/mol .[1]

Quantitative Data Summary

The in vitro efficacy of PSI-697 has been quantified through various biophysical and cell-based assays. The following tables summarize the key findings.

Table 1: Biophysical Interaction Analysis of PSI-697 with P-selectin

| Assay Type | Ligand | Analyte | Key Parameter | Value | Reference |

| Surface Plasmon Resonance (Biacore) | Human PSGL-1 | Soluble Human P-selectin | IC50 | 50-125 µM | [1] |

Table 2: Cell-Based Adhesion Assay of PSI-697

| Cell Line | Substrate | Antagonist Concentration | % Inhibition of Adhesion | Reference |

| HL-60 | Soluble P-selectin-Ig | 50 µM | ~66% | |

| HL-60 | Soluble P-selectin-Ig | 100 µM | ~68% |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Surface Plasmon Resonance (SPR) - Biacore Assay for P-selectin/PSGL-1 Binding Inhibition

This assay quantifies the ability of PSI-697 to inhibit the binding of soluble P-selectin to its ligand, P-selectin glycoprotein ligand-1 (PSGL-1), in real-time.

Materials:

-

Biacore instrument (e.g., Biacore T200)

-

CM5 sensor chip

-

Human PSGL-1

-

Soluble recombinant human P-selectin

-

PSI-697

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-P+ buffer)

-

Regeneration solution (e.g., low pH glycine)

Protocol:

-

Sensor Chip Preparation:

-

Activate the carboxymethylated dextran surface of the CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Immobilize human PSGL-1 to the activated surface at a concentration of 20-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve a target immobilization level of 2000-4000 Resonance Units (RU).

-

Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

-

A reference flow cell should be prepared similarly but without the immobilization of PSGL-1 to serve as a negative control for non-specific binding.

-

-

Binding and Inhibition Assay:

-

Prepare a series of dilutions of PSI-697 in running buffer.

-

Prepare a constant concentration of soluble human P-selectin (analyte) in running buffer (e.g., 50 nM).

-

For each cycle, co-inject the P-selectin solution with a specific concentration of PSI-697 over the PSGL-1 and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Monitor the binding response (in RU) in real-time.

-

After each injection, regenerate the sensor surface using a short pulse of a suitable regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove bound analyte.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Determine the steady-state binding response for each PSI-697 concentration.

-

Plot the percentage of inhibition (calculated relative to a vehicle control) against the logarithm of the PSI-697 concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic model.

-

Static Cell Adhesion Assay

This assay assesses the ability of PSI-697 to block the adhesion of a leukocyte cell line (HL-60), which endogenously expresses PSGL-1, to a surface coated with P-selectin.

Materials:

-

HL-60 cells (human promyelocytic leukemia cell line)

-

Recombinant human P-selectin-IgG Fc chimera (sP-selectin-Ig)

-

96-well microplates

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Bovine Serum Albumin (BSA)

-

Calcein-AM (or other fluorescent cell stain)

-

Fluorometric plate reader

Protocol:

-

Plate Coating:

-

Coat the wells of a 96-well microplate with sP-selectin-Ig at a concentration of 3 µg/mL in a suitable coating buffer (e.g., PBS) overnight at 4°C.

-

Wash the wells with PBS to remove any unbound protein.

-

Block non-specific binding sites by incubating the wells with a 1% BSA solution in PBS for 1-2 hours at room temperature.

-

Wash the wells again with PBS before use.

-

-

Cell Preparation and Treatment:

-

Culture HL-60 cells in appropriate cell culture medium.

-

Label the HL-60 cells with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol.

-

Resuspend the labeled cells in assay buffer (e.g., serum-free RPMI 1640).

-

Prepare a dilution series of PSI-697 in the assay buffer.

-

Pre-incubate the labeled HL-60 cells with the different concentrations of PSI-697 for a defined period (e.g., 30 minutes) at 37°C.

-

-

Adhesion Assay:

-

Add the pre-incubated cell suspension to the sP-selectin-Ig-coated wells.

-

Incubate the plate for a specific duration (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.

-

Gently wash the wells with assay buffer to remove non-adherent cells.

-

-

Quantification:

-

Measure the fluorescence intensity in each well using a fluorometric plate reader. The fluorescence intensity is directly proportional to the number of adherent cells.

-

Calculate the percentage of adhesion inhibition for each concentration of PSI-697 relative to a vehicle-treated control.

-

Plot the percentage of inhibition against the PSI-697 concentration to generate a dose-response curve.

-

Visualizations

P-selectin Mediated Signaling Pathway

The binding of P-selectin on activated endothelial cells or platelets to PSGL-1 on leukocytes initiates an intracellular signaling cascade that leads to the activation of integrins, promoting firm adhesion of the leukocyte. This signaling is initiated in a G-protein coupled receptor (GPCR)-independent manner and involves the activation of Src family kinases.

Caption: P-selectin signaling cascade leading to leukocyte firm adhesion.

In Vitro Characterization Workflow for a P-selectin Antagonist

The in vitro characterization of a novel P-selectin antagonist typically follows a logical progression from initial binding assays to more complex cell-based functional assays.

Caption: A typical workflow for the in vitro characterization of a P-selectin antagonist.

References

In-Depth Technical Guide: P-Selectin Antagonist Binding Affinity to P-Selectin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of various antagonists to P-selectin, a key adhesion molecule involved in inflammatory processes and vaso-occlusion. As the designation "P-selectin antagonist 1" does not correspond to a specific agent in scientific literature, this document focuses on well-characterized P-selectin antagonists, presenting their quantitative binding data, the experimental protocols used for these measurements, and the relevant signaling pathways.

Core Concept: P-Selectin and Its Antagonism

P-selectin (CD62P) is a cell adhesion molecule expressed on activated endothelial cells and platelets.[1][2] Its primary ligand is the P-selectin glycoprotein ligand-1 (PSGL-1), which is present on the surface of most leukocytes.[2] The interaction between P-selectin and PSGL-1 mediates the initial tethering and rolling of leukocytes on the endothelium, a critical step in the inflammatory cascade and in the pathophysiology of diseases like sickle cell disease.[3][4] P-selectin antagonists are therapeutic agents designed to block this interaction, thereby reducing leukocyte adhesion and its downstream consequences.

Quantitative Binding Affinity of P-Selectin Antagonists

The binding affinity of P-selectin antagonists is a critical parameter for their development and is typically quantified by the equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). Lower Kd and IC50 values indicate higher affinity and potency, respectively. The following table summarizes the binding affinity data for prominent P-selectin antagonists.

| Antagonist | Type | P-Selectin Binding Affinity (Kd) | Inhibition of P-Selectin/PSGL-1 Interaction (IC50) | Experimental Method |

| Inclacumab | Human monoclonal IgG4 antibody | 9.9 nM[5] | 1.9 µg/mL (PSGL-1 mimetic peptide binding)[5][6] | Surface Plasmon Resonance (SPR)[7] |

| 6.7 ± 0.7 nM[7] | 430 ng/mL (cell adhesion)[5][6] | Cell-based adhesion assay[5][6] | ||

| 1.4 µg/mL (platelet-leukocyte aggregates)[5] | Flow cytometry[5] | |||

| Crizanlizumab | Humanized monoclonal IgG2 antibody | 12.4 ± 1.0 nM[7] | 2.2 µg/mL (PSGL-1 mimetic peptide binding)[6] | Surface Plasmon Resonance (SPR)[7] |

| 9.1 nM[6] | 453 ng/mL (cell adhesion)[6] | Cell-based adhesion assay[6] | ||

| PSI-697 | Small molecule | ~200 µM[8] | 50-125 µM (P-selectin/PSGL-1 binding)[9] | Biacore (SPR)[9][10] |

| 68% inhibition at 100 µM (cell adhesion)[10] | Cell-based adhesion assay[10] |

Experimental Protocols

The determination of binding affinity and functional inhibition of P-selectin antagonists involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.

Objective: To determine the on-rate, off-rate, and equilibrium dissociation constant (Kd) of an antagonist's binding to P-selectin.

General Protocol:

-

Immobilization: Recombinant human P-selectin is immobilized on a sensor chip surface.

-

Binding: A solution containing the P-selectin antagonist (e.g., Inclacumab, Crizanlizumab) at various concentrations is flowed over the sensor chip surface.

-

Detection: The binding of the antagonist to the immobilized P-selectin is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.

-

Dissociation: A buffer solution is flowed over the chip to measure the dissociation of the antagonist from P-selectin.

-

Data Analysis: The association and dissociation curves are fitted to a kinetic model to calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Cell-Based Adhesion Assays

These assays measure the functional ability of an antagonist to block the adhesion of cells expressing PSGL-1 to a surface coated with P-selectin.

Objective: To determine the IC50 value of an antagonist in a more physiologically relevant context.

General Protocol:

-

Plate Coating: Microplate wells are coated with recombinant human P-selectin.

-

Cell Culture: A cell line expressing PSGL-1 (e.g., HL-60 cells) is cultured and labeled with a fluorescent dye.

-

Incubation: The labeled cells are pre-incubated with varying concentrations of the P-selectin antagonist.

-

Adhesion: The cell-antagonist mixture is added to the P-selectin-coated wells and incubated to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by washing the wells.

-

Quantification: The number of adherent cells is quantified by measuring the fluorescence intensity in each well.

-

Data Analysis: The percentage of inhibition of cell adhesion is plotted against the antagonist concentration to determine the IC50 value.

P-Selectin Signaling Pathway and Antagonist Mechanism of Action

P-selectin binding to PSGL-1 on leukocytes initiates an intracellular signaling cascade that leads to the activation of integrins, which are crucial for firm adhesion of leukocytes to the endothelium.[1][3][11] P-selectin antagonists block the initial step of this pathway.

Caption: P-selectin signaling pathway and the inhibitory action of an antagonist.

Experimental Workflow for Antagonist Characterization

The preclinical evaluation of a P-selectin antagonist typically follows a structured workflow, from initial binding studies to functional cell-based assays.

Caption: A typical experimental workflow for characterizing a P-selectin antagonist.

Concluding Remarks

The development of potent and specific P-selectin antagonists holds significant promise for the treatment of a range of inflammatory and thrombotic diseases. As demonstrated by agents such as Inclacumab and Crizanlizumab, monoclonal antibodies have shown high affinity and specificity for P-selectin. Small molecule inhibitors like PSI-697, while having lower affinity, offer the potential for oral administration. The rigorous characterization of binding affinity and functional inhibition, through the experimental protocols detailed in this guide, is paramount for the successful clinical translation of these targeted therapies.

References

- 1. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P-selectin antagonism in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. dovepress.com [dovepress.com]

- 9. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

Early-Stage Research on P-selectin Antagonists for Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key initiating event in the inflammatory cascade is the recruitment of leukocytes from the bloodstream to the site of injury. This process is mediated by a family of cell adhesion molecules, among which P-selectin plays a critical role. Expressed on the surface of activated endothelial cells and platelets, P-selectin facilitates the initial tethering and subsequent rolling of leukocytes, prerequisites for their firm adhesion and transmigration into the inflamed tissue.[1][2][3] The central role of P-selectin in leukocyte trafficking has made it a compelling therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth overview of the early-stage research and development of P-selectin antagonists, using a representative fictional antagonist, designated here as "P-selectin Antagonist 1," to illustrate the core concepts and methodologies. The data and protocols presented are synthesized from publicly available information on various P-selectin antagonists, including crizanlizumab, inclacumab, and PSI-697.

The Role of P-selectin in the Inflammatory Signaling Cascade

P-selectin, also known as CD62P, is a transmembrane protein stored in the Weibel-Palade bodies of endothelial cells and the alpha-granules of platelets.[1] Upon stimulation by inflammatory mediators such as thrombin, histamine, or cytokines like TNF-α and IL-1, P-selectin is rapidly translocated to the cell surface.[3] Once expressed, P-selectin binds to its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), which is constitutively expressed on the surface of leukocytes.[1] This interaction initiates the tethering and rolling of leukocytes along the vascular endothelium.[1][4] Beyond its mechanical role in slowing down leukocytes, the binding of P-selectin to PSGL-1 also triggers intracellular signaling events that lead to the activation of leukocyte integrins, which are necessary for firm adhesion.[1][5] This signaling is mediated through Src kinases and the phosphoinositide 3-kinase (PI3K) pathway.[1][5]

Mechanism of Action of this compound

This compound is a humanized monoclonal antibody designed to specifically bind to P-selectin on activated endothelial cells and platelets.[6][7][8][9] By binding to P-selectin, it competitively inhibits the interaction with its ligand, PSGL-1, on leukocytes.[6][10] This blockade prevents the initial tethering and rolling of leukocytes along the endothelium, a critical step in the inflammatory cascade. Consequently, this compound is expected to reduce leukocyte recruitment to sites of inflammation and mitigate inflammatory-mediated tissue damage.

Preclinical Data for P-selectin Antagonists

The preclinical evaluation of P-selectin antagonists involves a series of in vitro and in vivo studies to characterize their potency, efficacy, and pharmacokinetic properties. The following tables summarize representative quantitative data from studies on various P-selectin antagonists.

In Vitro Activity

| Antagonist | Assay Type | Cell/Component | Endpoint | Result | Reference |

| Inclacumab | Binding Affinity | Human P-selectin | Kd | 9.9 nM | [11] |

| Inclacumab | PSGL-1 Mimetic Peptide Binding Inhibition | Human P-selectin | IC50 | 1.9 µg/mL | [11] |

| Inclacumab | Cell Adhesion Inhibition (PSGL-1 expressing cells to immobilized P-selectin) | PSGL-1 expressing cells | IC50 | 430 ng/mL | [11] |

| Inclacumab | TRAP-induced Platelet-Leukocyte Aggregate (PLA) Inhibition | Human Whole Blood | IC50 | 1.4 µg/mL | [11] |

| PSI-697 | P-selectin/PSGL-1 Binding Inhibition | Human P-selectin, Human PSGL-1 | IC50 | 50-125 µM | [12] |

In Vivo Efficacy in Animal Models of Inflammation

| Antagonist | Animal Model | Species | Dosing | Key Finding | Reference |

| PSI-697 | Surgical Inflammation (exteriorized cremaster venules) | Rat | 50 mg/kg p.o. | 39% reduction in rolling leukocytes | [12] |

| PSI-697 | Venous Thrombosis | Rat | 100 mg/kg p.o. | 18% reduction in thrombus weight | [12] |

| PSI-697 | Carotid Artery Injury | Rat | 15-30 mg/kg p.o. daily | 25.7% - 40.2% dose-dependent decrease in intima/media ratio | [12] |

| RB40.34 (murine P-selectin antibody, preclinical model for Crizanlizumab) | Myelofibrosis (Gata1low mice) | Mouse | 30 µ g/mouse/day i.v. (3 days/week) | In combination with ruxolitinib, rescued the myelofibrosis phenotype | [13] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable preclinical assessment of P-selectin antagonists. Below are representative methodologies for key in vitro and in vivo assays.

In Vitro Cell Adhesion Assay

This assay quantifies the ability of a P-selectin antagonist to inhibit the adhesion of leukocytes or PSGL-1 expressing cells to a P-selectin-coated surface.

Materials:

-

Recombinant human P-selectin

-

Recombinant human PSGL-1

-

Leukocyte cell line (e.g., HL-60) or isolated primary leukocytes

-

Microtiter plates (96-well)

-

This compound (or other test compounds)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Cell labeling dye (e.g., Calcein-AM)

-

Plate reader with fluorescence detection

Protocol:

-

Plate Coating: Coat the wells of a 96-well microtiter plate with recombinant human P-selectin at a concentration of 1-5 µg/mL in PBS overnight at 4°C.

-

Blocking: Wash the wells with PBS and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Cell Preparation: Label leukocytes with Calcein-AM according to the manufacturer's protocol. Resuspend the labeled cells in assay buffer.

-

Compound Incubation: Add varying concentrations of this compound to the P-selectin coated wells.

-

Cell Adhesion: Add the labeled leukocytes to the wells and incubate for 30-60 minutes at 37°C.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition of cell adhesion for each concentration of the antagonist and determine the IC50 value.

In Vivo Murine Model of Peritonitis

This model assesses the effect of a P-selectin antagonist on leukocyte recruitment into the peritoneal cavity following an inflammatory stimulus.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Thioglycollate broth (4%) or Lipopolysaccharide (LPS)

-

This compound (or other test compounds)

-

Vehicle control (e.g., sterile saline)

-

PBS containing 3 mM EDTA

-

FACS buffer (PBS with 2% FBS)

-

Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)

-

Flow cytometer

Protocol:

-

Compound Administration: Administer this compound or vehicle control to the mice via intravenous (i.v.) or intraperitoneal (i.p.) injection at a predetermined time before the inflammatory challenge.

-

Induction of Peritonitis: Inject 1 mL of 4% thioglycollate broth or a specific dose of LPS i.p. to induce peritonitis.

-

Leukocyte Recruitment: At a specified time point after induction (e.g., 4 or 24 hours), euthanize the mice.

-

Peritoneal Lavage: Collect the peritoneal exudate cells by washing the peritoneal cavity with 5-10 mL of cold PBS/EDTA.

-

Cell Counting and Staining: Determine the total number of leukocytes in the lavage fluid. Stain the cells with fluorescently labeled antibodies against specific leukocyte markers.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the number of different leukocyte populations (e.g., neutrophils, macrophages) that have migrated into the peritoneal cavity.

-

Data Analysis: Compare the number of recruited leukocytes in the antagonist-treated group to the vehicle-treated group to determine the percentage of inhibition.

Experimental Workflow Visualization

The preclinical development of a P-selectin antagonist follows a logical progression from in vitro characterization to in vivo efficacy studies. The following diagram illustrates a typical experimental workflow.

Conclusion

The early-stage research on P-selectin antagonists has provided a strong rationale for their therapeutic potential in a variety of inflammatory conditions. Through a combination of in vitro and in vivo studies, the mechanism of action and preclinical efficacy of these agents have been well-characterized. The continued development of P-selectin antagonists, exemplified by the progress of molecules like crizanlizumab and inclacumab, holds promise for new treatment paradigms in diseases where leukocyte recruitment and inflammation play a central pathological role. This technical guide serves as a foundational resource for researchers and drug developers in this exciting field, outlining the key concepts, data, and methodologies that underpin the advancement of P-selectin-targeted therapies.

References

- 1. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 2. Inflammatory roles of P-selectin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inflammation - Wikipedia [en.wikipedia.org]

- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 5. P-selectin primes leukocyte integrin activation during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. novartis.com [novartis.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Crizanlizumab - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

The Role of P-Selectin Antagonists in Modulating PSGL-1 Interaction: A Technical Overview of Crizanlizumab

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between P-selectin, an adhesion molecule expressed on activated endothelial cells and platelets, and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1) on leukocytes, is a critical initiating step in the inflammatory cascade. This interaction mediates the initial tethering and rolling of leukocytes on the vascular endothelium, a prerequisite for their subsequent firm adhesion and transmigration into tissues. In various pathological conditions, such as sickle cell disease (SCD), this process is dysregulated, leading to vaso-occlusion, inflammation, and end-organ damage. Consequently, targeting the P-selectin/PSGL-1 axis with specific antagonists represents a promising therapeutic strategy. This technical guide provides an in-depth analysis of P-selectin antagonists, with a focus on the monoclonal antibody crizanlizumab, and its effect on the P-selectin/PSGL-1 interaction.

Crizanlizumab: A Case Study of a P-Selectin Antagonist

Crizanlizumab is a humanized IgG2 kappa monoclonal antibody that specifically targets P-selectin.[1][2] By binding to P-selectin, crizanlizumab effectively blocks its interaction with PSGL-1 on leukocytes and other cells.[1][3] This mechanism of action is central to its therapeutic effect in sickle cell disease, where it has been shown to reduce the frequency of vaso-occlusive crises (VOCs).[4][5]

Quantitative Data on Crizanlizumab's Efficacy

The clinical efficacy of crizanlizumab has been demonstrated in several studies. The SUSTAIN trial, a phase II multicenter, randomized, placebo-controlled study, provided key quantitative data on its impact on VOCs in patients with sickle cell disease.[4][6]

| Efficacy Endpoint | Placebo | Crizanlizumab (5.0 mg/kg) | Percentage Reduction | p-value |

| Annual Rate of VOCs | 2.98 | 1.63 | 45.3% | 0.01 |

| Median Time to First VOC (months) | 1.38 | 4.07 | - | 0.001 |

| Annual Rate of Uncomplicated VOCs | 2.91 | 1.08 | 62.9% | 0.02 |

Table 1: Key Efficacy Data from the SUSTAIN Trial.[4][6][7]

Further in vitro studies have quantified the inhibitory effect of crizanlizumab on the cellular interactions that underpin vaso-occlusion.

| Assay | Condition | Crizanlizumab IC₅₀ (µg/mL) |

| Platelet-Leukocyte Aggregation | Healthy Donor Blood | 2.81 |

| Platelet-Leukocyte Aggregation | Sickle Cell Disease Patient Blood | 0.44 |

Table 2: In Vitro Inhibitory Concentration (IC₅₀) of Crizanlizumab.

Experimental Protocols for Evaluating P-Selectin Antagonists

The assessment of P-selectin antagonist efficacy relies on a variety of in vitro and in vivo experimental models. Key methodologies are detailed below.

Microfluidic-Based Leukocyte Adhesion Assay

This assay simulates the physiological conditions of blood flow to assess the initial steps of leukocyte adhesion to P-selectin.[1][8]

Methodology:

-

Microchannel Preparation: Polydimethylsiloxane (PDMS) microfluidic channels are coated with recombinant human P-selectin.

-

Blocking: The channels are blocked with a protein solution (e.g., bovine serum albumin) to prevent non-specific cell adhesion.

-

Antagonist Incubation: The P-selectin-coated channels are incubated with varying concentrations of the P-selectin antagonist (e.g., crizanlizumab) or a vehicle control.

-

Cell Perfusion: Whole blood or isolated leukocytes are perfused through the microchannels at a defined shear stress, mimicking physiological flow rates.

-

Data Acquisition: Leukocyte rolling and adhesion are visualized and quantified using microscopy and image analysis software. The number of rolling and firmly adhered cells per unit area is determined.

-

Analysis: The inhibitory effect of the antagonist is calculated by comparing the number of adherent cells in the antagonist-treated channels to the control channels.

Flow Cytometry for Platelet-Leukocyte Aggregate (PLA) Analysis

This high-throughput method quantifies the formation of aggregates between platelets and leukocytes in whole blood, a process mediated by P-selectin.[9][10][11][12]

Methodology:

-

Blood Collection: Whole blood is collected in anticoagulated tubes.

-

Agonist Stimulation (Optional): To induce platelet activation and P-selectin expression, a platelet agonist (e.g., thrombin receptor-activating peptide, TRAP) can be added.

-

Antagonist Treatment: The blood samples are incubated with the P-selectin antagonist or a vehicle control.

-

Antibody Staining: The samples are stained with fluorescently labeled antibodies specific for a leukocyte marker (e.g., CD45) and a platelet marker (e.g., CD41 or CD61).

-

Flow Cytometry Analysis: The stained samples are analyzed on a flow cytometer. Leukocytes are identified based on their light scatter properties and CD45 expression. The presence of platelet-leukocyte aggregates is determined by identifying the population of leukocytes that are also positive for the platelet marker.

-

Data Analysis: The percentage of leukocytes forming aggregates with platelets and the median fluorescence intensity of the platelet marker on these aggregates are quantified to assess the inhibitory effect of the antagonist.

P-Selectin/PSGL-1 Signaling Pathway and Inhibition by Crizanlizumab

The binding of P-selectin to PSGL-1 on leukocytes does not merely mediate adhesion but also initiates an intracellular signaling cascade that leads to integrin activation and firm adhesion.

Upon engagement by P-selectin, PSGL-1 clustering on the leukocyte surface triggers the activation of Src family kinases.[13] This, in turn, leads to the phosphorylation of downstream signaling molecules and the activation of β2 integrins, such as LFA-1 and Mac-1. Activated integrins undergo a conformational change that increases their affinity for their ligands on the endothelial cell surface (e.g., ICAM-1), resulting in firm adhesion of the leukocyte. Crizanlizumab, by physically blocking the initial P-selectin/PSGL-1 interaction, prevents the initiation of this entire signaling cascade, thereby inhibiting leukocyte rolling, firm adhesion, and subsequent inflammatory processes.

References

- 1. Leukocyte adhesion to P-selectin and the inhibitory role of Crizanlizumab in sickle cell disease: a standardized microfluidic assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P-Selectin Blockade in the Treatment of Painful Vaso-Occlusive Crises in Sickle Cell Disease: A Spotlight on Crizanlizumab - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. novartis.com [novartis.com]

- 5. hcplive.com [hcplive.com]

- 6. Effect of crizanlizumab on pain crises in subgroups of patients with sickle cell disease: A SUSTAIN study analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. clinician.nejm.org [clinician.nejm.org]

- 8. Microfluidic Assay for the Assessment of Leukocyte Adhesion to Human Induced Pluripotent Stem Cell-derived Endothelial Cells (hiPSC-ECs) [jove.com]

- 9. Measuring and interpreting platelet-leukocyte aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Flow Cytometry Protocols for Assessment of Platelet Function in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

The Role of P-selectin Antagonism in Thrombosis: A Technical Guide

Abstract

P-selectin, a cell adhesion molecule rapidly expressed on activated platelets and endothelial cells, plays a pivotal role in the initiation and propagation of thrombosis. By mediating the initial tethering and rolling of leukocytes and the formation of platelet-leukocyte aggregates, P-selectin contributes significantly to both venous and arterial thrombus formation. Consequently, the antagonism of P-selectin has emerged as a promising therapeutic strategy to mitigate thrombotic events with a potentially lower bleeding risk compared to traditional anticoagulants. This technical guide provides an in-depth examination of the role of P-selectin antagonists in thrombosis, summarizing key quantitative data from preclinical and clinical studies, detailing relevant experimental protocols, and visualizing the core signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals in the fields of hematology, cardiology, and pharmacology.

Introduction: The Central Role of P-selectin in Thrombosis

P-selectin is a transmembrane protein stored in the alpha-granules of platelets and the Weibel-Palade bodies of endothelial cells.[1][2] Upon activation by thrombotic or inflammatory stimuli such as thrombin or histamine, P-selectin is rapidly translocated to the cell surface.[2][3] Its primary function in hemostasis and thrombosis is to mediate cell-cell interactions.

The principal ligand for P-selectin is the P-selectin Glycoprotein Ligand-1 (PSGL-1), which is expressed on the surface of leukocytes.[2][4] The interaction between P-selectin on activated platelets/endothelium and PSGL-1 on leukocytes is a critical initiating event in thrombosis.[4] This binding facilitates:

-

Leukocyte Rolling and Adhesion: The initial tethering and rolling of leukocytes along the activated endothelium, a prerequisite for their firm adhesion and transmigration into tissues.[2][5]

-

Platelet-Leukocyte Aggregates (PLAs): The formation of aggregates between activated platelets and leukocytes.[1] These aggregates contribute to the growing thrombus and upregulate the expression of procoagulant factors, such as tissue factor, on leukocytes.[1]

-

Thrombus Stabilization: P-selectin also mediates platelet-platelet interactions, contributing to the stability and size of the platelet aggregate.[1][6]

Given these crucial roles, inhibiting the P-selectin/PSGL-1 axis presents a targeted approach to disrupt the thrombo-inflammatory processes that drive thrombosis.[7][8]

P-selectin Antagonists: Mechanism of Action and Therapeutic Classes

P-selectin antagonists are a diverse group of molecules designed to block the interaction between P-selectin and its ligands, primarily PSGL-1.[2] By doing so, they inhibit the recruitment of leukocytes to the site of vascular injury and reduce the formation of prothrombotic platelet-leukocyte aggregates.[7] This mechanism is distinct from traditional anticoagulants that target the coagulation cascade.[9] The main classes of P-selectin antagonists include:

-

Monoclonal Antibodies: These antibodies (e.g., Crizanlizumab, Inclacumab) bind directly to P-selectin, sterically hindering its interaction with PSGL-1.[10][11]

-

Small Molecules: Orally available small molecules (e.g., PSI-697) that act as antagonists of P-selectin.[12]

-

Glycomimetics and Recombinant Ligands: These molecules, such as recombinant soluble PSGL-1 (rPSGL-Ig), mimic the natural ligand and act as competitive inhibitors of P-selectin binding.[3][13]

Quantitative Data on the Efficacy of P-selectin Antagonists

The efficacy of various P-selectin antagonists has been evaluated in numerous preclinical and clinical models of thrombosis. The following tables summarize key quantitative findings.

Table 1: Preclinical Efficacy of PSI-697 (Small Molecule) in Thrombosis Models

| Animal Model | Dosing Regimen | Key Quantitative Outcome | Reference(s) |

| Rat Venous Thrombosis | 100 mg/kg p.o. | 18% reduction in thrombus weight (P < 0.05) | [12] |

| Rat Carotid Injury | 15 mg/kg & 30 mg/kg p.o. daily | Dose-dependent decreases in intima/media ratios of 25.7% (P = 0.002) and 40.2% (P = 0.025) | [12] |

| Murine IVC Ligation | 100 mg/kg daily in food | Significant decrease in thrombus weight vs. non-treated at day 2 (P = 0.014) | [14] |

| Rat IVC Stenosis | 30 mg/kg daily oral gavage | Significantly decreased intimal thickness score vs. vehicle control | [15] |

Table 2: Preclinical Efficacy of rPSGL-Ig (Glycomimetic) in Thrombosis Models

| Animal Model | Dosing Regimen | Key Quantitative Outcome | Reference(s) |

| Baboon Iliac Vein Thrombosis | 4 mg/kg | 62% spontaneous vein reopening vs. 8% in controls (P < 0.05) after 14 days of treatment | [3] |

| Baboon IVC Thrombosis | 500 µg/kg, 1 mg/kg, 4 mg/kg | Statistically significant dose-response relationship between rPSGL-Ig dose and thrombosis inhibition (p < 0.01) | [16] |

| Cat Jugular Vein Stasis | 1.0 mg/kg & 4.0 mg/kg | Partial and complete prevention of thrombi occurrence, respectively | [13] |

| Rat Portal Vein Thrombosis | 4 mg/kg i.p. | Significantly inhibited PVT formation by lowering thrombus size and vessel diameter vs. model group (P < 0.05) | [17] |

Table 3: Ex Vivo and Clinical Efficacy Data for P-selectin Antagonists

| Antagonist (Class) | Study Design / Model | Dosing Regimen | Key Quantitative Outcome | Reference(s) |

| PSI-697 (Small Molecule) | Ex vivo Badimon Chamber (Human) | 2 µM & 20 µM | 30% (P=0.0002) & 41% (P=0.0008) reduction in thrombus area at high shear, respectively | [18][19] |

| Crizanlizumab (mAb) | Phase 2 (SCD Patients) | 5.0 mg/kg | 45.3% reduction in the annual rate of vaso-occlusive crises vs. placebo (P = 0.01) | [20] |

| Crizanlizumab (mAb) | Real-world evidence (SCD Patients) | 5 mg/kg | 36.2% reduction in the proportion of patients with ≥ 1 healthcare-managed VOCs | [21][22] |

| Inclacumab (mAb) | Phase 1 (Healthy Volunteers) | 20 mg/kg & 40 mg/kg IV | >90% P-selectin inhibition observed up to 12 weeks post-dose | [11] |

Visualizations: Signaling Pathways and Experimental Workflows

P-selectin Signaling Pathway in Thrombosis

The following diagram illustrates the central role of P-selectin in mediating the cellular interactions that lead to thrombus formation.

Caption: P-selectin's role in thrombosis initiation and the inhibitory action of antagonists.

Experimental Workflow for In Vivo Evaluation

This diagram outlines a typical experimental workflow for assessing the efficacy of a novel P-selectin antagonist in a murine model of deep vein thrombosis.

Caption: Workflow for preclinical evaluation of a P-selectin antagonist in a DVT model.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of studies evaluating P-selectin antagonists. Below are synthesized protocols for key in vivo and ex vivo models.

Protocol 1: In Vivo Murine Deep Vein Thrombosis (DVT) - IVC Stasis Model

This model is widely used to study venous thrombosis formation and resolution.[1][2]

-

Animal Preparation: Anesthetize 8-10-week-old C57BL/6 mice using isoflurane.[2] Place the mouse in a supine position on a heating pad to maintain body temperature.

-

Surgical Procedure:

-

Perform a midline laparotomy to expose the abdominal cavity.[23]

-

Gently retract the intestines to visualize the inferior vena cava (IVC).

-

Using blunt dissection, carefully separate the IVC from the aorta.[2]

-

Ligate all side branches of the IVC between the renal veins and the iliac bifurcation with 6-0 silk sutures.[2]

-

Pass a 6-0 silk suture behind the IVC just caudal to the left renal vein.

-

-

Thrombosis Induction:

-

Completely ligate the IVC with the suture to induce total blood flow stasis.[2]

-

Close the abdominal incision in layers.

-

-

Antagonist Administration: The P-selectin antagonist or vehicle control can be administered at various time points (prophylactically before surgery or therapeutically after thrombus formation) via appropriate routes (e.g., oral gavage, intraperitoneal, or intravenous injection).[14]

-

Endpoint Analysis:

-

At a predetermined time point (e.g., 2, 6, or 14 days), re-anesthetize the mouse.[14]

-

Re-open the laparotomy, expose the IVC, and excise the thrombosed segment.

-

Measure the thrombus weight.[14]

-

The thrombus and vein wall can be processed for histological analysis (e.g., H&E staining) or molecular assays (e.g., ELISA for inflammatory markers).[15]

-

Protocol 2: Ex Vivo Thrombus Formation - Badimon Perfusion Chamber

This model assesses thrombus formation under controlled rheological conditions using human blood.[18][19]

-

Chamber Preparation:

-

Blood Collection and Antagonist Incubation:

-

Draw whole blood from healthy, consenting human volunteers into citrate anticoagulant.

-

In a double-blind, randomized setup, the blood is perfused through an extracorporeal circuit.[19]

-

The P-selectin antagonist (e.g., PSI-697 at desired concentrations), a positive control (e.g., a GPIIb/IIIa inhibitor like tirofiban), or a saline placebo is administered into the circuit just before the perfusion chamber.[18][19]

-

-

Perfusion:

-

Perfuse the blood through the chamber for a set duration (e.g., 5 minutes) at a constant flow rate to maintain desired shear rates (e.g., low shear at 212 s⁻¹ and high shear at 1690 s⁻¹).[18]

-

-

Analysis:

-

After perfusion, disassemble the chamber and carefully remove the porcine aorta substrate.

-

Fix the substrate in 4% paraformaldehyde.

-

Embed the tissue, section it, and stain (e.g., with hematoxylin and eosin).

-

Perform morphometric analysis using computerized planimetry to quantify the total thrombus area (in µm²) on the substrate surface.[18]

-

Conclusion and Future Directions

The inhibition of P-selectin represents a targeted and effective strategy for the prevention and treatment of thrombosis. By disrupting the initial steps of leukocyte adhesion and platelet-leukocyte aggregation, P-selectin antagonists can reduce thrombus formation in both venous and arterial systems. Quantitative data from a range of preclinical and clinical studies demonstrate a consistent antithrombotic effect across different classes of antagonists. Notably, this mechanism of action may offer a favorable safety profile with a reduced risk of bleeding compared to conventional anticoagulants, although this requires further validation in large-scale clinical trials.

Future research should continue to explore the efficacy of P-selectin inhibitors in diverse thrombotic disorders, optimize dosing regimens, and further clarify their long-term safety and potential synergistic effects when combined with other antithrombotic agents. The development of orally bioavailable and highly potent small-molecule inhibitors remains a key objective for enhancing patient compliance and broadening the clinical applicability of P-selectin antagonism.

References

- 1. Deep Vein Thrombosis Induced by Stasis in Mice Monitored by High Frequency Ultrasonography [jove.com]

- 2. Deep Vein Thrombosis Induced by Stasis in Mice Monitored by High Frequency Ultrasonography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New and effective treatment of experimentally induced venous thrombosis with anti-inflammatory rPSGL-Ig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Murine model of large-vein electrolytic injury induction of thrombosis with slow resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recombinant P-selectin glycoprotein-ligand-1 delays thrombin-induced platelet aggregation: a new role for P-selectin in early aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effect of PSI‐697, a Novel P‐Selectin Inhibitor, on Platelet–Monocyte Aggregate Formation in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crizanlizumab: A CRITICAL Drug During a CRITICAL Time? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of Crizanlizumab, a P-Selectin Inhibitor, in COVID-19: A Placebo-Controlled, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A phase 1 study in healthy participants to characterize the safety and pharmacology of inclacumab, a fully human anti-P-selectin antibody, in development for treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The inhibitory role of recombinant P-selectin glycoprotein ligand immunoglobulin G on portal vein thrombosis based on a novel rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Decreased venous thrombosis with an oral inhibitor of P selectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Treatment with an oral small molecule inhibitor of P selectin (PSI-697) decreases vein wall injury in a rat stenosis model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. P-selectin antagonism causes dose-dependent venous thrombosis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The inhibitory role of recombinant P-selectin glycoprotein ligand immunoglobulin G on portal vein thrombosis based on a novel rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. heart.bmj.com [heart.bmj.com]

- 19. P-selectin antagonism reduces thrombus formation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics, pharmacodynamics, safety, and efficacy of crizanlizumab in patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Real‐World Evidence of Crizanlizumab Showing Reductions in Vaso‐Occlusive Crises and Opioid Usage in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Real-World Evidence of Crizanlizumab Showing Reductions in Vaso-Occlusive Crises and Opioid Usage in Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Electrolytic Inferior Vena Cava Model (EIM) of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

P-Selectin Antagonism: A Technical Guide to a Promising Therapeutic Avenue for Sickle Cell Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sickle cell disease (SCD) is a debilitating genetic disorder characterized by chronic hemolysis, vascular inflammation, and recurrent vaso-occlusive crises (VOCs) that lead to severe pain and progressive organ damage. The pathophysiology of VOC is complex, involving the adhesion of sickled red blood cells, leukocytes, and platelets to the vascular endothelium. P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, plays a pivotal role in initiating this adhesive cascade. Consequently, the development of P-selectin antagonists represents a targeted therapeutic strategy to mitigate vaso-occlusion and its clinical consequences. This technical guide provides an in-depth overview of P-selectin antagonism in SCD, with a focus on the underlying mechanisms, key experimental findings, and clinical trial outcomes.

The Role of P-Selectin in Sickle Cell Disease Pathophysiology

P-selectin is a critical mediator in the multicellular interactions that drive vaso-occlusion in SCD.[1] Upon activation by inflammatory stimuli, endothelial cells and platelets rapidly translocate P-selectin from intracellular stores (Weibel-Palade bodies and α-granules, respectively) to the cell surface. This surface-expressed P-selectin then binds to its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), which is constitutively expressed on the surface of leukocytes.[2]

This interaction initiates the capture and rolling of leukocytes along the vascular endothelium, a crucial first step in the inflammatory cascade. In the context of SCD, this process is pathologically amplified. The chronic inflammatory state in SCD leads to persistently elevated levels of P-selectin expression. The binding of P-selectin to PSGL-1 on leukocytes facilitates the adhesion of these cells to the vessel wall. Subsequently, sickled red blood cells can adhere to these tethered leukocytes, leading to the formation of multicellular aggregates that obstruct microvascular blood flow, causing ischemia and pain characteristic of a VOC.[1][2]

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., TNF-α, hypoxia)", fillcolor="#FBBC05", fontcolor="#202124"]; Endothelial_Cells [label="Endothelial Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Platelets [label="Platelets", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P_selectin_expression [label="P-selectin Expression\non Cell Surface", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leukocytes [label="Leukocytes", fillcolor="#34A853", fontcolor="#FFFFFF"]; PSGL1 [label="PSGL-1", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Leukocyte_Adhesion [label="Leukocyte Adhesion\nand Rolling", fillcolor="#F1F3F4", fontcolor="#202124"]; Sickled_RBCs [label="Sickled Red\nBlood Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Multicellular_Aggregates [label="Multicellular\nAggregates", fillcolor="#F1F3F4", fontcolor="#202124"]; Vaso_occlusion [label="Vaso-occlusion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P_selectin_Antagonist [label="P-selectin Antagonist\n(e.g., Crizanlizumab)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> Endothelial_Cells [label="activate"]; Inflammatory_Stimuli -> Platelets [label="activate"]; Endothelial_Cells -> P_selectin_expression; Platelets -> P_selectin_expression; Leukocytes -> PSGL1 [style=dotted, arrowhead=none]; P_selectin_expression -> Leukocyte_Adhesion [label="binds to PSGL-1 on"]; Leukocyte_Adhesion -> Sickled_RBCs [label="promotes adhesion of"]; Sickled_RBCs -> Multicellular_Aggregates; Leukocyte_Adhesion -> Multicellular_Aggregates; Multicellular_Aggregates -> Vaso_occlusion; P_selectin_Antagonist -> P_selectin_expression [label="blocks", color="#EA4335", arrowhead=tee];

// Layout adjustments rankdir=TB; {rank=same; Endothelial_Cells; Platelets;} {rank=same; P_selectin_expression; Leukocytes;} }

Caption: Workflow for in vivo vaso-occlusion studies.

In Vitro Flow Adhesion Assay

This protocol outlines a method for assessing the adhesion of leukocytes from SCD patients to immobilized P-selectin under flow conditions using a microfluidic system.

Materials:

-

Microfluidic device (e.g., BioFlux™ system)

-

Recombinant human P-selectin

-

Whole blood or isolated leukocytes from SCD patients and healthy controls

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Inverted microscope with a camera

Procedure:

-

Microfluidic Channel Coating: Coat the microfluidic channels with a solution of recombinant P-selectin (e.g., 10 µg/mL in PBS) and incubate for a specified time (e.g., 1 hour at 37°C).

-

Blocking: Block any remaining non-specific binding sites by perfusing a solution of BSA (e.g., 1% in PBS) through the channels.

-

Cell Perfusion: Perfuse whole blood or a suspension of isolated leukocytes through the P-selectin-coated channels at a defined shear stress (e.g., 1 dyne/cm²).

-

Washing: After the perfusion period, wash the channels with buffer to remove non-adherent cells.

-

Imaging and Quantification: Acquire images of multiple fields of view along the microfluidic channel. Count the number of adherent cells per unit area to determine the adhesion density.

dot

Caption: Workflow for in vitro flow adhesion assays.

Future Directions and Conclusion

The development of P-selectin antagonists has marked a significant advancement in the management of SCD, offering a targeted therapy to prevent vaso-occlusive crises. While the clinical trial results have been mixed, the strong preclinical rationale and the positive outcomes of the SUSTAIN trial for crizanlizumab underscore the therapeutic potential of this approach.

Future research in this area will likely focus on:

-

Understanding the Discrepancies in Clinical Trial Outcomes: Further analysis of the STAND and THRIVE-131 trial data is needed to understand the reasons for the different outcomes compared to the SUSTAIN trial.

-

Identifying Patient Subpopulations: Investigating whether certain subgroups of SCD patients may derive greater benefit from P-selectin antagonist therapy.

-

Combination Therapies: Exploring the efficacy of P-selectin inhibitors in combination with other SCD therapies that target different aspects of the disease pathophysiology.

-

Development of Novel P-Selectin Antagonists: Continued efforts to develop new P-selectin inhibitors with improved efficacy, safety, and dosing profiles.

References

Preclinical Profile of Recombinant P-Selectin Glycoprotein Ligand-Ig (rPSGL-Ig): A P-Selectin Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, plays a pivotal role in the initial tethering and rolling of leukocytes during the inflammatory cascade and in thrombus formation.[1][2][3] Its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), is expressed on the surface of most leukocytes.[4][5] The interaction between P-selectin and PSGL-1 is a critical initiating step in various pathological processes, including thrombosis, inflammation, and ischemia-reperfusion injury.[4][6] Consequently, antagonism of the P-selectin/PSGL-1 pathway presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the preclinical data for a key P-selectin antagonist, recombinant P-selectin glycoprotein ligand-Ig (rPSGL-Ig), a soluble, chimeric form of PSGL-1.[4][7]

Mechanism of Action

rPSGL-Ig acts as a competitive antagonist of P-selectin. By mimicking the natural ligand, it binds to P-selectin on activated platelets and endothelial cells, thereby blocking the interaction with PSGL-1 on leukocytes.[1] This inhibition prevents the initial tethering and rolling of leukocytes on the vessel wall, a crucial step in their recruitment to sites of inflammation and injury.[2][4] Furthermore, by blocking P-selectin on activated platelets, rPSGL-Ig can inhibit the formation of platelet-leukocyte aggregates, which contribute to thrombus stabilization and propagation.[1]

Signaling Pathway of P-Selectin/PSGL-1 Mediated Leukocyte Adhesion

The binding of P-selectin to PSGL-1 on leukocytes initiates an intracellular signaling cascade that leads to the activation of integrins, resulting in firm adhesion of leukocytes to the endothelium. This process, known as "outside-in" signaling, is crucial for subsequent leukocyte transmigration.[8]

Caption: P-selectin/PSGL-1 signaling cascade leading to leukocyte firm adhesion.

Preclinical Efficacy

The efficacy of rPSGL-Ig has been evaluated in various animal models of thrombosis and inflammation.

Thrombosis Models

In a baboon model of deep vein thrombosis (DVT), treatment with rPSGL-Ig resulted in a significant increase in spontaneous vein reopening compared to controls (62% vs 8%, p < 0.05).[9] In a rat model of portal vein thrombosis, rPSGL-Ig significantly decreased thrombus size and vessel diameter compared to the model group.[10] A study in a swine model of double angioplasty demonstrated that rPSGL-Ig significantly reduced the adhesion of platelets and neutrophils to injured arteries and increased the residual lumen by 63% at 4 weeks.[11]

| Animal Model | Endpoint | rPSGL-Ig Treatment | Control | p-value | Reference |

| Baboon Deep Vein Thrombosis | Spontaneous Vein Reopening (%) | 62 | 8 | <0.05 | [9] |

| Rat Portal Vein Thrombosis | Thrombus Size (qualitative) | Decreased | Increased | N/A | [10] |

| Swine Double Angioplasty | Residual Lumen (mm²) at 4 weeks | 6.1 ± 0.6 | 3.8 ± 0.1 | <0.002 | [11] |

| Swine Double Angioplasty | Platelet Adhesion Reduction at 4h (%) | 50 | 0 | Significant | [11] |

| Swine Double Angioplasty | Neutrophil Adhesion Reduction at 4h (%) | 50 | 0 | Significant | [11] |

Inflammation Models

In a murine model of lipopolysaccharide (LPS)-induced acute lung injury, rPSGL-Ig treatment alleviated lung injury, reduced the recruitment of inflammatory cells, including neutrophils, and decreased the levels of inflammatory cytokines.[12] Studies using intravital microscopy have shown that antibodies and pharmacological inhibitors targeting the N-terminus of PSGL-1, such as rPSGL-Ig, reduce but do not completely abolish P-selectin-dependent leukocyte rolling in vivo.[6]

| Animal Model | Endpoint | rPSGL-Ig Treatment | Control | p-value | Reference |

| Murine Acute Lung Injury | Lung Injury Index | Improved | Severe | N/A | [12] |

| Murine Acute Lung Injury | Neutrophil Recruitment | Reduced | Increased | N/A | [12] |

| Murine Acute Lung Injury | Inflammatory Cytokines | Reduced | Increased | N/A | [12] |

Pharmacokinetics

Pharmacokinetic parameters of rPSGL-Ig have been determined across several animal species. Allometric scaling has been used to predict human pharmacokinetic parameters.[7]

| Species | Clearance (CL) | Volume of Distribution (Vc) | Half-life (t½) | Reference |

| Mouse | 0.37 * W^0.93 ml/h | 45.0 * W^1.064 ml | 190 * W^0.159 h | [7] |

| Rat | " | " | " | [7] |

| Monkey (Papio) | " | " | " | [7] |

| Human (predicted) | 19.9 ml/h (for 70kg) | 4138 ml (for 70kg) | 15.5 days (for 70kg) | [7] |

Safety and Toxicology

Preclinical safety studies are essential to evaluate the potential toxicity of a new drug candidate before human trials.[13][14][15] In a baboon model of DVT, no anticoagulation, thrombocytopenia, or wound complications were observed in animals treated with rPSGL-Ig.[9] A phase II clinical study in liver transplant recipients showed that rPSGL-Ig was safe and well-tolerated.[16][17]

Experimental Protocols

Deep Vein Thrombosis (DVT) Induction in a Rat Model (Stasis Model)

This protocol describes the induction of DVT by ligation of the inferior vena cava (IVC).[18][19]

Caption: Workflow for inducing deep vein thrombosis in a rat stasis model.

Methodology:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine and xylazine).[20]

-

Perform a midline laparotomy to expose the abdominal cavity.[18]

-

Carefully dissect and expose the inferior vena cava (IVC) from the surrounding tissues.[18]

-

Ligate all side branches of the IVC between the renal veins and the iliac bifurcation.[18]

-

Place a ligature around the IVC just caudal to the renal veins to induce stasis.[18]

-

Close the abdominal incision.

-

Allow a set period for thrombus formation (e.g., 6 hours).[9]

-

At the end of the experiment, euthanize the animal and harvest the IVC for thrombus analysis (e.g., weight, length).

Intravital Microscopy for Leukocyte Rolling and Adhesion

This protocol describes the use of intravital microscopy to visualize and quantify leukocyte-endothelial interactions in the mesenteric microcirculation of a mouse.[20][21][22]

Caption: Workflow for intravital microscopy of leukocyte-endothelial interactions.

Methodology:

-

Anesthetize the mouse.[20]

-

Administer a fluorescent dye (e.g., Rhodamine 6G) intravenously to label circulating leukocytes.[22]

-

Perform a midline laparotomy and carefully exteriorize a loop of the small intestine with its mesentery.[20]

-

Position the mouse on the stage of an intravital microscope and keep the exposed mesentery moist with warm saline.[20]

-

Identify a suitable post-capillary venule (20-40 µm in diameter) for observation.

-

Record video sequences of leukocyte movement within the venule.

-

Analyze the recorded videos to quantify:

Conclusion

The preclinical data for rPSGL-Ig strongly support its role as a potent and specific antagonist of P-selectin. Through the competitive inhibition of the P-selectin/PSGL-1 interaction, rPSGL-Ig effectively reduces leukocyte adhesion and thrombus formation in various animal models. The favorable pharmacokinetic profile and demonstrated safety in preclinical and early clinical studies highlight its potential as a therapeutic agent for a range of inflammatory and thrombotic disorders. Further clinical investigation is warranted to fully elucidate its therapeutic utility in human diseases.

References

- 1. Recombinant P-selectin glycoprotein-ligand-1 delays thrombin-induced platelet aggregation: a new role for P-selectin in early aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two by two: The pairings of P-selectin and P-selectin glycoprotein ligand 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Interaction of Selectins and PSGL-1 as a Key Component in Thrombus Formation and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P-selectin glycoprotein ligand-1 - Wikipedia [en.wikipedia.org]

- 5. Targeting the PSGL-1 pathway for immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L- and P-Selectins Collaborate to Support Leukocyte Rolling in Vivo When High-Affinity P-Selectin-P-Selectin Glycoprotein Ligand-1 Interaction Is Inhibited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, pharmacodynamics, allometry, and dose selection of rPSGL-Ig for phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The PSGL-1–L-selectin signaling complex regulates neutrophil adhesion under flow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New and effective treatment of experimentally induced venous thrombosis with anti-inflammatory rPSGL-Ig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The inhibitory role of recombinant P-selectin glycoprotein ligand immunoglobulin G on portal vein thrombosis based on a novel rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recombinant soluble p-selectin glycoprotein ligand-1-Ig reduces restenosis through inhibition of platelet-neutrophil adhesion after double angioplasty in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rPSGL-1-Ig, a recombinant PSGL-1-Ig fusion protein, ameliorates LPS-induced acute lung injury in mice by inhibiting neutrophil migration | Cellular and Molecular Biology [cellmolbiol.org]

- 13. criver.com [criver.com]

- 14. pacificbiolabs.com [pacificbiolabs.com]

- 15. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rPSGL-Ig for improvement of early liver allograft function: a double-blind, placebo-controlled, single-center phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchcollaborations.elsevier.com [researchcollaborations.elsevier.com]

- 18. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of two experimental models of deep venous thrombosis: venous stasis and endothelial injury | Research, Society and Development [rsdjournal.org]

- 20. Intravital Microscopy to Analyze Blood Cell-Endothelial Interactions in an Inflammation Mouse Model [jove.com]

- 21. Intravital Microscopy of Leukocyte-endothelial and Platelet-leukocyte Interactions in Mesenterial Veins in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Intravital microscopy of leukocyte-endothelial cell interaction [bio-protocol.org]

The Structural Biology of P-Selectin Antagonists: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, plays a pivotal role in the inflammatory cascade and thrombus formation. Its interaction with P-selectin glycoprotein ligand-1 (PSGL-1) on leukocytes initiates their tethering and rolling on the vascular surface, a critical step in their recruitment to sites of inflammation and injury. Consequently, the development of P-selectin antagonists is a promising therapeutic strategy for a range of inflammatory and thrombotic diseases. This technical guide provides an in-depth exploration of the structural biology of P-selectin antagonists, offering a comprehensive resource for researchers and drug development professionals. We delve into the molecular mechanisms of representative antagonists, present key quantitative data in a comparative format, and provide detailed experimental protocols for their characterization.

Introduction: P-Selectin and Its Role in Disease